N-[(4-isopropylcyclohexyl)carbonyl]valine
説明
N-[(4-isopropylcyclohexyl)carbonyl]valine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PACMA 31 and is a potent inhibitor of the deubiquitinase enzyme USP7. The deubiquitinase enzyme is involved in various cellular processes, including DNA repair, immune response, and protein degradation. Therefore, the inhibition of this enzyme has been studied as a potential therapeutic target for various diseases, including cancer, viral infections, and neurodegenerative disorders.
作用機序
N-[(4-isopropylcyclohexyl)carbonyl]valine inhibits the deubiquitinase enzyme USP7 by binding to its catalytic domain. USP7 plays a crucial role in various cellular processes by deubiquitinating proteins and regulating their stability and activity. The inhibition of USP7 by this compound leads to the accumulation of ubiquitinated proteins and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of USP7 by this compound has various biochemical and physiological effects, depending on the cellular context. In cancer cells, the inhibition of USP7 leads to the activation of tumor suppressor proteins such as p53, leading to the suppression of tumor growth. Moreover, the inhibition of USP7 sensitizes cancer cells to chemotherapy and radiation therapy.
In viral infections, the inhibition of USP7 prevents viral replication and spread by interfering with the interaction between viral proteins and host cells. Moreover, the inhibition of USP7 enhances the immune response against viral infections.
In neurodegenerative disorders, the inhibition of USP7 reduces the accumulation of toxic protein aggregates in neuronal cells, leading to the prevention of neuronal damage and cell death.
実験室実験の利点と制限
The advantages of using N-[(4-isopropylcyclohexyl)carbonyl]valine in lab experiments include its high potency and specificity for USP7 inhibition. Moreover, this compound has been extensively studied in various cellular and animal models, providing a robust foundation for further research.
The limitations of using this compound in lab experiments include its relatively high cost and limited availability. Moreover, the potential off-target effects of this compound on other deubiquitinase enzymes should be considered.
将来の方向性
The potential applications of N-[(4-isopropylcyclohexyl)carbonyl]valine in various fields provide numerous avenues for future research. Some of the future directions include:
1. Further elucidation of the mechanism of action of this compound on USP7 and its downstream signaling pathways.
2. Development of more potent and selective inhibitors of USP7 for therapeutic applications.
3. Investigation of the role of USP7 in other cellular processes and diseases.
4. Evaluation of the potential off-target effects of this compound on other deubiquitinase enzymes.
5. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
Conclusion:
This compound is a potent inhibitor of the deubiquitinase enzyme USP7, with potential applications in various fields such as cancer research, virology, and neurobiology. The inhibition of USP7 by this compound leads to various biochemical and physiological effects, depending on the cellular context. The future directions for research on this compound include further elucidation of its mechanism of action, development of more potent and selective inhibitors, and evaluation of its safety and efficacy in preclinical and clinical studies.
科学的研究の応用
N-[(4-isopropylcyclohexyl)carbonyl]valine has been extensively studied for its potential applications in various fields, including cancer research, virology, and neurobiology. In cancer research, the inhibition of USP7 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, the inhibition of USP7 has been shown to enhance the activity of tumor suppressor proteins such as p53, leading to the suppression of tumor growth.
In virology, the inhibition of USP7 has been studied as a potential therapeutic target for viral infections such as HIV and Ebola. USP7 has been shown to interact with viral proteins and play a crucial role in viral replication. Therefore, the inhibition of USP7 has been studied as a potential strategy to prevent viral replication and spread.
In neurobiology, the inhibition of USP7 has been studied as a potential therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. USP7 has been shown to interact with proteins involved in the pathogenesis of these diseases, and the inhibition of USP7 has been shown to reduce the accumulation of toxic protein aggregates in neuronal cells.
特性
IUPAC Name |
3-methyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-9(2)11-5-7-12(8-6-11)14(17)16-13(10(3)4)15(18)19/h9-13H,5-8H2,1-4H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPHLAFIGRTRDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。